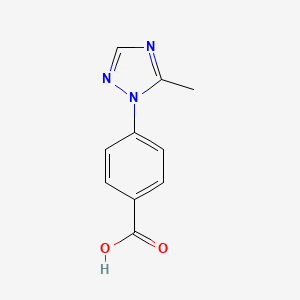

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(5-methyl-1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRRAGXPNKDBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental data for this specific isomer, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its physicochemical characteristics. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar molecules, providing both theoretical grounding and practical experimental guidance.

Introduction and Molecular Overview

This compound belongs to a class of compounds that integrate a benzoic acid moiety with a substituted triazole ring. This combination of a carboxylic acid group, which can participate in hydrogen bonding and salt formation, and a nitrogen-rich triazole ring, known for its coordination chemistry and metabolic stability, makes it a molecule of significant interest in drug design and materials science. The specific placement of the methyl group on the triazole ring can influence the molecule's overall polarity, steric hindrance, and electronic properties, thereby affecting its physical characteristics and biological activity.

A series of hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold have been synthesized and evaluated for their anticancer activities, demonstrating the therapeutic potential of this class of compounds.[1][2][3]

Molecular Structure:

Caption: 2D Structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | [4] |

| Purity (Typical) | ≥97% | |

| CAS Number | Not definitively available in public databases. Isomers have been identified, such as 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1)[5] and 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1340352-96-6).[6] |

Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of benzoic acid, triazoles, and structurally similar molecules.

Table 2: Predicted Physical Properties

| Property | Predicted Value/State | Rationale and Comparative Insights |

| Physical State | White to off-white crystalline solid | Benzoic acid and its derivatives are typically crystalline solids at room temperature. |

| Melting Point | >200 °C (decomposes) | Benzoic acid has a melting point of 122 °C. The addition of the triazole ring and the potential for intermolecular hydrogen bonding and π-stacking would significantly increase the melting point. For comparison, 4-(1H-1,2,4-triazol-1-yl)benzoic acid has a reported melting point of >300 °C. |

| Boiling Point | Decomposes before boiling | Carboxylic acids with high melting points often decompose at elevated temperatures before they can boil at atmospheric pressure. |

| Solubility | ||

| Water | Sparingly soluble | The carboxylic acid group imparts some water solubility, but the aromatic and heterocyclic rings are hydrophobic. Solubility is expected to be pH-dependent, increasing in alkaline solutions due to salt formation. |

| Polar Organic Solvents (e.g., DMSO, DMF, Methanol) | Soluble | The polar nature of the carboxylic acid and triazole moieties suggests good solubility in polar organic solvents. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Insoluble to sparingly soluble | The overall polarity of the molecule would limit its solubility in non-polar solvents. |

Experimental Protocols for Physical Property Determination

To validate the predicted properties, the following experimental protocols are recommended. These methods are standard in organic chemistry and materials science for the characterization of new compounds.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for fine powders)

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.

Materials:

-

Test tubes and rack

-

This compound

-

Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Methanol, Ethanol, DMSO, DMF, Toluene, Hexane

-

Vortex mixer

Protocol:

-

Sample Addition: Approximately 10 mg of the compound is placed into a series of labeled test tubes.

-

Solvent Addition: 1 mL of each solvent is added to the respective test tubes.

-

Mixing: The tubes are agitated using a vortex mixer for 1-2 minutes.

-

Observation: The samples are visually inspected for dissolution. Solubility is typically categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

pH-Dependent Solubility: For tubes with aqueous solutions (water, HCl, NaOH, NaHCO₃), any changes in solubility compared to water alone indicate the acidic or basic nature of the compound. Solubility in NaOH and NaHCO₃ would confirm the presence of the carboxylic acid group.

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Spectrum: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >12 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. A study on similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids reported these doublets in the range of 7.60-8.20 ppm.[2]

-

Triazole Proton (-CH): A singlet corresponding to the proton on the triazole ring.

-

Methyl Protons (-CH₃): A singlet in the aliphatic region, likely around 2.3-2.6 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted Spectrum: The FT-IR spectrum is expected to display characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=N and C=C Stretches (Aromatic and Triazole Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches (Aromatic and Methyl): Absorptions around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

Crystallographic Properties

While no crystal structure data is currently available for this compound, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. For comparison, the related compound 4-(1H-1,2,3-triazol-1-yl)benzoic acid crystallizes in the monoclinic space group P 1 21/c 1.[7]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Safety and Handling

Based on the safety data for structurally related compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the following hazards are anticipated:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide provides a detailed predictive and methodological framework for understanding the physical properties of this compound. While experimental data for this specific molecule is sparse, the principles and comparative data presented herein offer a robust starting point for researchers. The provided protocols for experimental determination are designed to be both instructive and to ensure the generation of reliable, reproducible data. As a molecule with potential applications in drug discovery and materials science, a thorough understanding of its physical properties is paramount for its successful development and application.

References

-

Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. Available at: [Link]

-

Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

SciSpace. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available at: [Link]

-

PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available at: [Link]

-

PubChem. (n.d.). 4-(3-Methyl-1,2,4-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. Available at: [Link]

-

ResearchGate. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][7] triazole-3-thiol derivatives and Antifungal activity. Available at: [Link]

-

PubChem. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid | C10H9N3O2 | CID 14196998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1067613-97-1|4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. chemical-label.com [chemical-label.com]

- 7. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid chemical structure

An In-Depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid framework represents a "privileged scaffold" in modern drug discovery. Its unique combination of a rigid benzoic acid linker and the versatile 1,2,4-triazole ring, a known pharmacophore, has positioned it as a cornerstone for developing novel therapeutic agents. The triazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and serving as a critical hydrogen bond acceptor and dipole component. Its incorporation into drug candidates is associated with a wide spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties[1].

This guide focuses on a specific, functionally important derivative: This compound . The addition of a methyl group at the 5-position of the triazole ring is not a trivial substitution; it introduces a lipophilic contact point that can significantly influence ligand-receptor interactions, solubility, and metabolic stability. Understanding the synthesis, structural characteristics, and biological context of this specific molecule is crucial for researchers aiming to leverage its potential in drug development programs, particularly in oncology.

This document provides a comprehensive overview of the core chemistry, analytical characterization, and therapeutic applications of this compound, grounded in established scientific literature and providing actionable protocols for its synthesis and evaluation.

I. Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties. These details dictate its reactivity, solubility, and potential for biological interactions.

Chemical Structure

The IUPAC name for the topic compound is this compound. It consists of a benzoic acid molecule where the hydrogen at the 4-position is substituted by the nitrogen at the 1-position of a 5-methyl-1,2,4-triazole ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₁₀H₉N₃O₂ | Calculated from structure |

| Molecular Weight | 203.20 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for aromatic acids |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions. | Based on analogs like 4-(1H-1,2,3-triazol-1-yl)benzoic acid and general organic acid properties.[2] |

| pKa (acidic) | ~4.0 - 4.8 | The carboxylic acid pKa is influenced by the electron-withdrawing nature of the triazolyl-phenyl group, similar to benzoic acid itself. |

| LogP | ~1.5 - 2.5 | Predicted based on fragment contributions (logP of benzoic acid is ~1.87). The methyltriazole group adds moderate lipophilicity. |

II. Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of a key hydrazide intermediate, followed by cyclization to form the triazole ring. This approach is adapted from established methods for synthesizing related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[3]

Synthetic Workflow

The proposed synthesis follows a logical and field-proven pathway: starting from a commercially available material, forming the crucial N-N bond, and then constructing the heterocyclic ring.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol provides a self-validating methodology. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride

-

Rationale: This initial step converts the stable amino group into a more reactive hydrazine moiety, which is the essential precursor for building the triazole ring. The use of tin(II) chloride is a classic and reliable method for the reduction of the intermediate diazonium salt.

-

Procedure:

-

In a 500 mL round-bottom flask, suspend 4-aminobenzoic acid (0.1 mol) in concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

-

In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate (0.45 mol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate should form.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4-hydrazinobenzoic acid hydrochloride.

-

-

Validation: The product can be confirmed by ¹H NMR in DMSO-d₆, looking for the characteristic broad signals of the hydrazine and ammonium protons, alongside the aromatic signals.

Step 2: Synthesis of this compound

-

Rationale: This is the key ring-forming step. Reacting the hydrazine with a reagent that provides a two-carbon-one-nitrogen fragment will lead to the desired 1,2,4-triazole. A common and effective method involves using an N-cyanoimidate or reacting with acetic anhydride followed by cyclization with ammonia/hydrazine. Here, we adapt a procedure analogous to those used for similar triazole formations.[3][4]

-

Procedure:

-

Suspend 4-hydrazinobenzoic acid hydrochloride (0.05 mol) and sodium acetate (0.05 mol) in ethanol (150 mL) and reflux for 30 minutes to liberate the free hydrazine.

-

Add N-cyanoacetimidate (0.05 mol) to the mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Acidify the remaining residue with 2M HCl to a pH of ~2-3. A precipitate will form.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

-

Purification:

-

Recrystallize the crude product from an ethanol/water mixture.

-

Dissolve the solid in minimal hot ethanol and add hot water dropwise until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a cold ethanol/water solution, and dry under vacuum.

-

III. Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, serving as a definitive fingerprint. The predicted chemical shifts are based on data from the structurally similar compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid.[3]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.2 ppm (br s, 1H): This broad singlet, which may be exchangeable with D₂O, corresponds to the acidic proton of the -COOH group.

-

δ ~8.1 ppm (d, J ≈ 8.5 Hz, 2H): This doublet is assigned to the two aromatic protons (H-2/6 ) ortho to the carboxylic acid group. They are deshielded by the electron-withdrawing effect of the COOH group.

-

δ ~7.8 ppm (d, J ≈ 8.5 Hz, 2H): This doublet corresponds to the two aromatic protons (H-3/5 ) ortho to the triazole ring.

-

δ ~8.5 ppm (s, 1H): A sharp singlet corresponding to the proton at the 3-position of the triazole ring .

-

δ ~2.5 ppm (s, 3H): A sharp singlet corresponding to the three protons of the -CH₃ group at the 5-position of the triazole ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167.0 ppm: Carboxyl carbon (-COOH ).

-

δ ~150-155 ppm: C5 of the triazole ring (attached to the methyl group).

-

δ ~145-150 ppm: C3 of the triazole ring.

-

δ ~141.0 ppm: C4 of the benzene ring (attached to the triazole).

-

δ ~131.0 ppm: C2/6 of the benzene ring.

-

δ ~129.5 ppm: C1 of the benzene ring (attached to COOH).

-

δ ~122.0 ppm: C3/5 of the benzene ring.

-

δ ~14.0 ppm: Methyl carbon (-CH₃ ).

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

-

Expected Result (ESI-): The primary ion observed in negative ion mode would be the deprotonated molecule [M-H]⁻.

-

Calculated m/z for C₁₀H₈N₃O₂⁻: 202.06

-

-

Expected Result (HRMS ESI+): In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

-

Calculated m/z for C₁₀H₁₀N₃O₂⁺: 204.0768

-

Found: An experimental value within 5 ppm of the calculated mass would confirm the molecular formula.

-

IV. Applications in Drug Discovery and Development

The true value of a scaffold like 4-(1H-1,2,4-triazol-1-yl)benzoic acid is realized through its application in medicinal chemistry. Extensive research has demonstrated that this core structure is a powerful platform for the design of potent anticancer agents.[3][5][6]

Anticancer Activity

Research has shown that hybrid molecules built upon the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold exhibit significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).[3][6][7]

-

Mechanism of Action: The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis . Studies on active hybrids have shown clear evidence of apoptotic body formation and positive results in Annexin V staining assays, indicating that they trigger programmed cell death in cancer cells.[3][6] This is a highly desirable mechanism for an anticancer drug, as it is a controlled form of cell death that minimizes inflammation.

-

Structure-Activity Relationship (SAR): The derivatization of the core scaffold is key to its potency. For example, the incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for cytotoxic effects.[3] The 5-methyl group of the title compound provides a new vector for SAR exploration, allowing for fine-tuning of steric and electronic properties to optimize target engagement.

Logic for Scaffold Use in Oncology

The rationale for using this scaffold is multi-faceted, combining established biological roles of its components with the principles of rational drug design.

Caption: Rationale for using the triazole-benzoic acid scaffold in cancer drug design.

-

Role of the Triazole Ring: In many enzyme inhibitors, the triazole ring acts as a critical pharmacophore. For instance, in aromatase inhibitors—a key class of drugs for hormone-dependent breast cancer—the triazole ring plays a pivotal role in chelating the heme iron of the cytochrome P450 enzyme, thereby blocking its function.[3] This known interaction provides a strong rationale for exploring triazole-containing compounds as potential enzyme inhibitors in oncology.

Summary of Biological Activity for Related Hybrids

The following table summarizes the reported in vitro cytotoxicity for potent hybrids derived from the parent 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold.[3][5][6]

| Compound ID (from source) | Modification on Scaffold | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) |

| Compound 2 | 5-Phenoxy-3-amino derivative | 18.7 | 23.9 |

| Compound 5 | Isothiocyanate derivative | 17.2 | 21.4 |

| Compound 14 | 4-Nitrobenzylidene derivative | 15.6 | 19.8 |

| Compound 15 | 2,4-Dichlorobenzylidene derivative | 16.3 | 20.7 |

| Doxorubicin (Ref.) | Standard Chemotherapy Drug | 19.7 | 22.6 |

-

Insight: The data clearly shows that specific modifications to the core structure lead to compounds with potency comparable to or greater than doxorubicin, a standard-of-care chemotherapy agent. This validates the scaffold as a highly promising starting point for novel anticancer drug discovery.

V. Conclusion and Future Directions

This compound is more than just a chemical compound; it is a strategic platform for the development of next-generation therapeutics. Its synthesis is achievable through established chemical pathways, and its structure provides a rich foundation for chemical modification. The proven success of the parent scaffold in generating potent, apoptosis-inducing anticancer agents highlights the immense potential held within this class of molecules.[3][6]

Future research should focus on:

-

Library Synthesis: Synthesizing a focused library of derivatives by modifying the carboxylic acid group (e.g., creating amides, esters) to explore new interactions with biological targets.

-

Target Identification: Moving beyond phenotypic screening to identify the specific protein targets of the most active compounds.

-

Expanded Screening: Evaluating the scaffold and its derivatives against a wider range of cancer types and exploring other therapeutic areas, such as their potential as antioxidant or antimicrobial agents.[1]

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can effectively utilize this compound as a starting point for innovative discovery programs aimed at addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nepjol.info [nepjol.info]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: this compound is a heterocyclic carboxylic acid belonging to the highly versatile 1,2,4-triazole class of compounds. While specific data for this exact molecule, including a dedicated CAS number, is not widely available in public databases, its structural analogues have demonstrated significant potential in medicinal chemistry. This guide provides a comprehensive overview based on established synthetic routes for similar compounds, predicted characterization data, and the well-documented biological activities of the broader 4-(1,2,4-triazol-1-yl)benzoic acid family, particularly as anticancer and antioxidant agents. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and application of novel triazole-based therapeutic candidates.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide or ester groups. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anticonvulsant properties. The incorporation of a benzoic acid moiety introduces a key functional group for modulating solubility, forming salts, and establishing critical interactions with biological targets. The specific molecule, this compound, combines these features, making it a compound of significant interest for drug discovery programs. This guide will explore its probable synthesis, analytical characterization, and the therapeutic promise suggested by closely related analogues.

Physicochemical Properties and Identification

While a specific CAS number is not publicly indexed, key properties can be derived from its chemical structure.

| Property | Value/Information | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not publicly indexed | - |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Purity | Typically available at ≥97% for research purposes | [1] |

| Appearance | Expected to be a solid powder | - |

Proposed Synthesis and Structural Elucidation

Experimental Protocol: A Plausible Synthetic Pathway

Step 1: Diazotization of 4-Aminobenzoic Acid

-

Suspend 4-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. The acid serves to form the amine salt, making it soluble and ready for diazotization.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This in-situ formation of nitrous acid reacts with the primary amine to generate a diazonium salt intermediate.

Step 2: Reduction to 4-Hydrazinobenzoic Acid

-

Introduce a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to the cold diazonium salt solution. The diazonium group is reduced to a hydrazine moiety.

-

Carefully neutralize the reaction mixture to precipitate the 4-hydrazinobenzoic acid hydrochloride, which can be filtered and washed.

Step 3: Cyclization to form the 5-Methyl-1,2,4-Triazole Ring

-

React the 4-hydrazinobenzoic acid intermediate with N-cyanoacetimidate or a similar reagent that provides the necessary carbon and nitrogen atoms for the triazole ring.

-

Alternatively, a well-established route involves reacting the hydrazine with an acetyl source (like acetic anhydride) to form an acylhydrazide, followed by cyclization with a source of nitrogen (like hydrazine or ammonia) under heating. For the specific 5-methyl isomer, reaction with acetimidic acid ethyl ester or a related synthon would be a logical choice.

-

The reaction is typically refluxed in a suitable solvent like ethanol or acetic acid. The choice of cyclizing agent is critical for controlling the regiochemistry and ensuring the formation of the desired 5-methyl isomer.

Step 4: Purification and Isolation

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

The product may precipitate out of solution. If not, the solvent is removed under reduced pressure.

-

The crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final product, this compound.

Structural Characterization: A Self-Validating System

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic signatures provide a benchmark for validation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

Two doublets in the aromatic region (approx. 7.7-8.1 ppm), corresponding to the protons on the benzoic acid ring.[3]

-

A singlet for the proton on the triazole ring.

-

A singlet at approximately 2.5 ppm, integrating to three protons, which is characteristic of the methyl group attached to the triazole ring.[3]

-

A broad singlet at a high chemical shift (>12 ppm) for the carboxylic acid proton.[3]

-

-

¹³C NMR: The carbon spectrum would confirm the carbon framework:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₉N₃O₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Applications in Drug Discovery and Development

While direct biological data for this compound is sparse, extensive research on its close analogues provides a strong rationale for its investigation as a therapeutic agent.

Anticancer Activity

Numerous studies have synthesized hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and evaluated their cytotoxic effects against various cancer cell lines.[3][4] These studies reveal that the triazole-benzoic acid scaffold is a promising platform for developing potent anticancer molecules.

For instance, a series of hybrids demonstrated significant inhibitory activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[3][5] The mechanism of action for the most potent of these compounds was found to be the induction of apoptosis, a programmed cell death pathway that is a primary target for cancer therapies.[3][4]

| Compound Analogue | Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) | Source |

| Analogue 14 | MCF-7 | 15.6 | 19.7 | [3] |

| Analogue 2 | MCF-7 | 18.7 | 19.7 | [3] |

| Analogue 15 | HCT-116 | 23.9 | 22.6 | [3] |

This data strongly suggests that the core 4-(1,2,4-triazol-1-yl)benzoic acid structure is a key pharmacophore for anticancer activity. The addition of a methyl group at the 5-position, as in the title compound, could modulate this activity by altering the molecule's steric and electronic properties, potentially improving target binding or pharmacokinetic parameters.

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation. Compounds that can scavenge free radicals have significant therapeutic potential. A study evaluating fourteen triazole benzoic acid hybrids confirmed their antioxidant properties using various in vitro assays like DPPH and ABTS radical scavenging.[6] The parent compounds, without extensive modification, showed significant antioxidant activity, comparable in some assays to standards like butylated hydroxyanisole (BHA).[6][7] This intrinsic antioxidant capacity of the scaffold suggests that this compound is also a promising candidate for development as an antioxidant agent.

Conclusion and Future Perspectives

This compound represents a molecule of high interest for medicinal chemistry and drug development. Although it is not a widely commercialized compound, a logical and feasible synthetic pathway can be proposed based on established chemical literature. The true value of this compound lies in the therapeutic potential suggested by its structural relatives. The consistent and potent anticancer activity, driven by apoptosis induction, and the notable antioxidant properties of the 4-(1,2,4-triazol-1-yl)benzoic acid scaffold provide a compelling foundation for the future investigation of this specific 5-methyl derivative.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and in antioxidant assays. Subsequent studies could explore structure-activity relationships (SAR) by modifying the methyl group or substituting other positions on the triazole and benzoic acid rings to optimize potency and selectivity, paving the way for potential preclinical development.

References

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). ResearchGate. [Link]

-

4-(1H-1,2,4-Triazol-1-Ylmethyl)Benzoic Acid Price at Chemsrc. (n.d.). Chemsrc.com. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Publishing. [Link]

-

Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. [Link]

-

Abuelizz, H. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Applied Sciences, 11(24), 11642. [Link]

-

Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. (2022). ProQuest. [Link]

-

4-[5-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid 100mg. (n.d.). Dana Bioscience. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). ResearchGate. [Link]

-

Request A Quote - this compound. (n.d.). ChemUniverse. Retrieved January 5, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists - ProQuest [proquest.com]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Abstract: This document provides a comprehensive technical overview of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed experimental context to facilitate further investigation and application of this molecule.

Core Physicochemical Properties

This compound is a bifunctional molecule incorporating a rigid benzoic acid moiety and a pharmacologically significant 1,2,4-triazole ring. This unique combination underpins its utility as a scaffold in drug design. The core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.20 g/mol | Calculated |

| Exact Mass | 203.0695 g/mol | Calculated |

| Purity (Typical) | ≥97% | [1] |

| Appearance | Solid (Predicted) | N/A |

| IUPAC Name | This compound | N/A |

It is critical to distinguish this compound from its structural isomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (CAS: 160388-54-5), which possesses an identical molecular formula and weight but differs in the connectivity of the triazole ring to the phenyl group (via a methylene spacer).[2][3][4] The direct N-aryl linkage in the title compound results in a more rigid conformation, which can have profound implications for its biological activity and interaction with target proteins.

Synthesis and Structural Elucidation

The synthesis of N-aryl triazoles like this compound is a cornerstone of medicinal chemistry. While specific literature for this exact molecule is sparse, a robust and logical synthesis can be extrapolated from established protocols for analogous 1,2,4-triazole derivatives.[5][6]

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the cyclization of a key intermediate derived from 4-hydrazinobenzoic acid. The causality behind this choice lies in the commercial availability and reactivity of the starting materials. 4-hydrazinobenzoic acid provides the benzoic acid core and a reactive hydrazine group, which is essential for forming the triazole ring.

Caption: Proposed workflow for the synthesis and validation of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes checkpoints and rationale to ensure the reaction is proceeding as expected.

-

Step 1: Formation of the Hydrazide Intermediate.

-

Procedure: To a solution of 4-hydrazinobenzoic acid (1 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: Acetic anhydride acetylates the terminal nitrogen of the hydrazine group. Using it as the limiting reagent prevents di-acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

-

Step 2: Cyclization to form the Triazole Ring.

-

Procedure: To the crude N'-acetyl-4-hydrazinobenzoic acid, add an excess of formamide and heat the mixture to 150-180°C for 8-12 hours.

-

Causality: At high temperatures, formamide acts as a source of a one-carbon unit and ammonia, facilitating the intramolecular cyclization and dehydration to form the stable 1,2,4-triazole aromatic ring. The high temperature is necessary to overcome the activation energy for the condensation reaction.

-

-

Step 3: Isolation and Purification.

-

Procedure: Cool the reaction mixture and pour it into ice-cold water. The crude product should precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Causality: The product has lower solubility in cold water than the formamide and other impurities. Recrystallization is a critical self-validating step; the formation of well-defined crystals is a strong indicator of purity.

-

Structural Characterization

Confirmation of the final structure is paramount. The identity and purity of the synthesized this compound would be established using a combination of standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR would confirm the presence of the aromatic protons on the benzoic acid ring (typically seen as two doublets), the methyl group on the triazole ring (a singlet around 2.5 ppm), and the acidic proton of the carboxyl group (a broad singlet at >10 ppm).[5]

-

¹³C NMR would show characteristic peaks for the carboxyl carbon (~167 ppm), the aromatic carbons, and the carbons of the methyl and triazole groups.[5]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of 203.20 g/mol .

Applications in Drug Development and Research

The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs. Its significance stems from its ability to act as a stable, hydrogen-bond acceptor and its capacity to coordinate with metal ions in enzyme active sites.[5]

Anticancer Potential

Research on structurally similar 1,2,4-triazole benzoic acid hybrids has demonstrated significant potential as anticancer agents.[7][8] These compounds have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[5]

-

Mechanism of Action: The triazole ring plays a crucial role in the activity of aromatase inhibitors, which block estrogen production and are used to treat hormone-receptor-positive breast cancer.[5] The nitrogen atoms of the triazole can chelate the heme iron within the active site of the aromatase enzyme, effectively inhibiting its function. Furthermore, studies on related compounds have shown they can induce apoptosis (programmed cell death) in cancer cells.[7][8]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Benzoic acid, 4-(1H-1,2,4-triazol-1-ylmethyl)- [cymitquimica.com]

- 3. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C10H9N3O2 | CID 3159714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1H-1,2,4-Triazol-1-Ylmethyl)Benzoic Acid Price at Chemsrc [m.chemsrc.com]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nepjol.info [nepjol.info]

- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectra of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep understanding of the principles and experimental design behind the structural elucidation of this compound. We will explore the theoretical basis for the expected chemical shifts and coupling constants, outline detailed protocols for spectral acquisition, and demonstrate how advanced 2D NMR techniques can be employed for unambiguous signal assignment.

Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure. This compound is comprised of a para-substituted benzoic acid ring linked to a 5-methyl-substituted 1H-1,2,4-triazole ring via a nitrogen atom.

The key NMR-active nuclei in this molecule are ¹H (protons) and ¹³C. A systematic analysis of the chemical environments of these nuclei allows for a complete structural confirmation.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoic acid moiety, the single proton on the triazole ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 | ~8.2 - 8.0 | Doublet (d) | 2H | Ortho to the electron-withdrawing carboxylic acid group, deshielded. |

| H-3, H-5 | ~7.8 - 7.6 | Doublet (d) | 2H | Meta to the carboxylic acid group, less deshielded than H-2/H-6. |

| H-C3' | ~8.5 - 9.1 | Singlet (s) | 1H | Proton on an electron-deficient triazole ring, significantly deshielded. |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl group attached to the triazole ring. |

| -COOH | ~13.0 - 13.5 | Singlet (s, broad) | 1H | Acidic proton, highly deshielded and often broad. |

The prediction for the benzoic acid protons is based on data from structurally similar compounds, such as 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, which shows ortho and meta protons in the ranges of 8.05 ppm and 7.68 ppm, respectively.[1] The triazole proton's chemical shift is estimated from literature values for similar heterocyclic systems, where such protons are known to be significantly deshielded.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the benzoic acid ring will exhibit four distinct carbon signals, in addition to the signals from the triazole ring, the methyl group, and the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~141 - 143 | Quaternary carbon of the benzoic acid ring attached to the triazole nitrogen. |

| C-2, C-6 | ~122 - 124 | Aromatic carbons ortho to the triazole substituent. |

| C-3, C-5 | ~131 - 133 | Aromatic carbons meta to the triazole substituent. |

| C-4 | ~130 - 132 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. |

| -COOH | ~167 - 169 | Carbonyl carbon of the carboxylic acid, significantly deshielded. |

| C-3' | ~150 - 155 | Carbon of the triazole ring bearing a proton. |

| C-5' | ~158 - 162 | Quaternary carbon of the triazole ring attached to the methyl group. |

| -CH₃ | ~13 - 15 | Methyl carbon. |

The predicted chemical shifts for the benzoic acid carbons are based on values observed for analogous structures.[1] The triazole carbon chemical shifts are estimated based on the known electronic properties of 1,2,4-triazole rings.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR spectra for this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the compound's expected solubility and the ability to observe the acidic proton of the carboxylic acid. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

1D NMR Acquisition

-

¹H NMR:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Advanced 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment will reveal proton-proton coupling networks. For this molecule, a key expected correlation is between the ortho (H-2, H-6) and meta (H-3, H-5) protons of the benzoic acid ring.

Figure 2: Expected ¹H-¹H COSY correlation for the benzoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton-carbon pairs. This is crucial for assigning the protonated carbons in the molecule.

Table 3: Expected HSQC Correlations

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

| ~8.2 - 8.0 | ~122 - 124 | C-2, C-6 |

| ~7.8 - 7.6 | ~131 - 133 | C-3, C-5 |

| ~8.5 - 9.1 | ~150 - 155 | C-3' |

| ~2.4 - 2.6 | ~13 - 15 | -CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern.

Figure 3: Key expected HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound, through a combination of 1D and 2D techniques, allows for a full and unambiguous structural determination. The predicted spectra, based on established principles and data from analogous compounds, provide a robust framework for interpreting experimental results. This guide serves as a practical resource for researchers in the synthesis and characterization of novel small molecules, ensuring scientific rigor and data integrity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Abdel-Wahab, B. F., Al-Masoudi, N. A., & El-Emam, A. A. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-422. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Harris, R. K. (2009). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Dover Publications. [Link]

Sources

Mass spectrometry of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a methyl-substituted 1,2,4-triazole ring. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of bioactive compounds and approved pharmaceuticals.[1] Consequently, the robust analytical characterization of novel candidates like this is a critical step in the drug development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the identification, structural elucidation, and quantification of such small molecules due to its unparalleled sensitivity and specificity.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric behavior of this compound. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into method development, fragmentation analysis, and data interpretation.

Core Molecular Attributes & Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

Molecular Structure and Properties:

-

Molecular Formula: C₁₀H₉N₃O₂

-

Molecular Weight (Monoisotopic): 219.07 g/mol

-

Key Functional Groups: Carboxylic acid, 1,2,4-triazole ring, phenyl ring, methyl group.

The presence of both a weakly acidic carboxylic acid group (pKa ≈ 4-5) and basic nitrogen atoms within the triazole ring makes the molecule amphoteric. This dual nature is the primary determinant of the ionization strategy. Electrospray ionization (ESI) is the most suitable technique for polar molecules of this nature, as it is a soft ionization method that minimizes in-source degradation and readily forms protonated or deprotonated molecular ions from analytes in solution.[2]

Ionization Mode Selection:

-

Positive Ion Mode (ESI+): The lone pairs on the triazole's nitrogen atoms are readily protonated, especially in the presence of an acidic mobile phase modifier like formic acid. This will generate a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 220.08 .

-

Negative Ion Mode (ESI-): The carboxylic acid group will readily deprotonate in a neutral or slightly basic environment to form a carboxylate anion. This will generate a deprotonated molecule, [M-H]⁻, at an m/z of 218.06 .

The choice between positive and negative mode is typically determined empirically by assessing which polarity provides the most stable and intense signal for the parent ion. For many N-containing drug molecules, positive ion mode often yields excellent sensitivity.[3]

LC-MS/MS Method Development: A Self-Validating Protocol

For analyzing this compound in complex matrices (e.g., plasma, tissue homogenates), coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4] The LC system provides chromatographic separation from matrix components, while the MS/MS system provides two layers of mass filtering for exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis

This protocol represents a robust starting point for method development, designed for systematic optimization.

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO.

-

Create a working solution (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

For quantitative analysis, an internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and calibration standards.

-

-

Liquid Chromatography (LC) Parameters:

-

Rationale: Reversed-phase chromatography is ideal for separating small molecules of intermediate polarity. A C18 column provides excellent retention for aromatic compounds. The use of formic acid in the mobile phase acidifies the medium, which suppresses the ionization of the carboxylic acid group, leading to better peak shape, while also providing a source of protons to enhance ionization in ESI+ mode.[5]

-

Instrumentation: Agilent 1260 Infinity HPLC System or equivalent.[1]

-

Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

-

Mass Spectrometry (MS) Parameters:

-

Rationale: The initial step involves tuning the mass spectrometer by direct infusion of the analyte to find the optimal precursor ion and the collision energy that produces stable, high-intensity fragment ions.[5]

-

Instrumentation: Agilent 6120 mass spectrometer or a triple quadrupole/Q-TOF instrument.[1][6]

-

Ion Source: Electrospray Ionization (API-ES).

-

Polarity: Positive and Negative (scanned separately to determine optimal response).

-

Capillary Voltage: 4000 V.

-

Drying Gas (N₂): 10 L/min at 350 °C.

-

Scan Range (Full Scan): m/z 50–300.

-

Fragmentor Voltage: 100-200 V (optimize for parent ion stability).

-

Collision Energy (for MS/MS): Optimize across a range (e.g., 10-40 eV) to identify characteristic product ions.

-

Visualization: The LC-MS/MS Workflow

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the selected precursor ion through collision-induced dissociation (CID) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the combined characteristics of the benzoic acid and methyl-triazole moieties.

Positive Ion Mode ([M+H]⁺, m/z 220.08): The proton is likely localized on one of the triazole nitrogens. Fragmentation is expected to proceed via several pathways:

-

Loss of H₂O (m/z 202.07): A common loss from the carboxylic acid group.

-

Loss of CO (m/z 192.08): Following the loss of water, the resulting acylium ion can lose carbon monoxide. More directly, the protonated acid can lose CO and OH.

-

Loss of COOH radical (m/z 175.08): Cleavage of the C-C bond between the phenyl ring and the carboxyl group.

-

Triazole Ring Cleavage: The 1,2,4-triazole ring is known to undergo cleavage via the loss of stable neutral molecules. A characteristic fragmentation involves the loss of HCN (m/z 193.07) or N₂.[1]

Negative Ion Mode ([M-H]⁻, m/z 218.06): Fragmentation in negative mode is often simpler and dominated by the carboxylate group.

-

Loss of CO₂ (m/z 174.07): This is the most anticipated and often the most dominant fragmentation pathway for deprotonated benzoic acid derivatives.[7] The resulting anion is highly stabilized.

Predicted Mass Fragments

| Ion Mode | Precursor Ion (m/z) | Key Predicted Fragment Ions (m/z) | Neutral Loss |

| ESI+ | 220.08 | 202.07 | H₂O (18.01 Da) |

| 193.07 | HCN (27.01 Da) | ||

| 175.08 | COOH (45.00 Da) | ||

| ESI- | 218.06 | 174.07 | CO₂ (43.99 Da) |

Visualization: Proposed Fragmentation Pathway (ESI-)

Conclusion

The mass spectrometric analysis of this compound is a systematic process grounded in the molecule's fundamental physicochemical properties. By leveraging electrospray ionization, a well-designed LC-MS/MS method can provide the sensitivity and specificity required for rigorous characterization and quantification. The predictable fragmentation patterns—driven by the distinct chemistries of the benzoic acid and triazole moieties—allow for confident structural confirmation. The protocols and insights provided in this guide serve as a robust framework for scientists in drug development to establish reliable, self-validating analytical methods for this and structurally related compounds.

References

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

-

Ikizler, A. A., et al. Mass Spectra of Some 1,2,4-Triazoles. Taylor & Francis Online. Available from: [Link]

-

ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. RSC Publishing. Available from: [Link]

-

Casetta, B., & Garofolo, F. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A. Available from: [Link]

-

ResearchGate. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available from: [Link]

-

ChemRxiv. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Cambridge Open Engage. Available from: [Link]

-

Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?. Available from: [Link]

-

ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Available from: [Link]

-

Smyth, W. F. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.... PubMed. Available from: [Link]

-

MDPI. 4-(4-(((1H-Benzo[d][1][8][9]triazol-1-yl)oxy)methyl)-.... Available from: [Link]

-

Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

-

Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

-

National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

-

YouTube. LC-MS/MS Method Development for Drug Analysis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [clinicalpub.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. mdpi.com [mdpi.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

IR spectroscopy of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a 5-methyl-1,2,4-triazole ring. Molecules incorporating the 1,2,4-triazole nucleus are a subject of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] The precise structural characterization of such molecules is a critical prerequisite for understanding their structure-activity relationships and for ensuring purity and consistency in synthetic batches.

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the structural elucidation of organic compounds.[3] By measuring the absorption of infrared radiation by a molecule, an IR spectrum is generated, which serves as a unique molecular "fingerprint".[4] The absorption bands in the spectrum correspond to the vibrational frequencies of specific chemical bonds and functional groups within the molecule.

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound. It is designed for researchers, chemists, and quality control professionals, offering a detailed breakdown of the vibrational signatures of the molecule's constituent functional groups, a validated experimental protocol for data acquisition, and insights into spectral interpretation.

Molecular Structure and Fundamental Vibrational Modes

The infrared absorption profile of this compound is dictated by the vibrational modes of its distinct structural components. To predict and interpret its spectrum, the molecule can be dissected into four key regions, each with characteristic vibrations:

-

Carboxylic Acid Group (-COOH): This group is responsible for some of the most prominent and easily identifiable bands in the spectrum, particularly the O-H and C=O stretching vibrations.

-

1,4-Disubstituted Benzene Ring: The aromatic ring provides signals related to C-H stretching and C=C in-ring vibrations, as well as out-of-plane bending modes that are diagnostic of its substitution pattern.

-

5-Methyl-1,2,4-Triazole Heterocycle: This nitrogen-rich heterocyclic ring contributes C=N and N-N stretching vibrations, along with various ring deformation modes.

-

Methyl Group (-CH₃): The methyl substituent exhibits characteristic aliphatic C-H stretching and bending vibrations.

Caption: Molecular structure highlighting key functional groups.

Predicted Infrared Absorption Profile

The superposition of the vibrational modes from each functional group yields the complete IR spectrum. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the functional groups responsible.

| Wavenumber Range (cm⁻¹) | Associated Functional Group | Vibrational Mode | Expected Intensity & Characteristics |

| 3300 - 2500 | Carboxylic Acid | O-H stretch (in H-bonded dimer) | Very Broad, Strong |

| 3100 - 3000 | Aromatic Ring & Triazole | =C-H stretch | Medium to Weak, Sharp |

| 2980 - 2870 | Methyl Group | -C-H stretch (asymmetric & symmetric) | Medium to Weak, Sharp |

| 1710 - 1680 | Carboxylic Acid (conjugated) | C=O stretch | Very Strong, Sharp |

| 1610 - 1580 | Aromatic Ring | C=C in-ring stretch | Medium |

| 1550 - 1480 | Aromatic Ring & Triazole | C=C in-ring stretch & C=N stretch | Medium to Strong |

| 1470 - 1430 | Methyl Group | -C-H asymmetric bend | Medium |

| 1440 - 1395 | Carboxylic Acid | O-H in-plane bend | Medium |

| 1385 - 1365 | Methyl Group | -C-H symmetric bend | Medium to Weak |

| 1320 - 1210 | Carboxylic Acid | C-O stretch (coupled with O-H bend) | Strong |

| 950 - 910 | Carboxylic Acid | O-H out-of-plane bend | Broad, Medium |

| 860 - 800 | Aromatic Ring (1,4-disubstituted) | C-H out-of-plane bend | Strong |

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations. The most telling feature for this molecule is the exceptionally broad and strong absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6] Superimposed on this broad peak, one can expect to find sharper, weaker peaks corresponding to the aromatic C-H stretches (typically >3000 cm⁻¹) and the aliphatic C-H stretches of the methyl group (<3000 cm⁻¹).[7][8]

Double Bond and Bend Region (1800-1350 cm⁻¹)

The carbonyl (C=O) stretch of the carboxylic acid is expected to be the most intense peak in the entire spectrum, appearing between 1710-1680 cm⁻¹.[9][10] Its position at a slightly lower frequency than a non-conjugated acid (which appears closer to 1760 cm⁻¹) is a direct consequence of electronic resonance with the adjacent aromatic ring, which weakens the C=O double bond.[6]

This region also contains a series of medium-intensity peaks between 1610-1480 cm⁻¹ due to C=C stretching vibrations within the benzene ring and C=N stretching from the triazole ring.[7][11] Methyl C-H bending vibrations and the in-plane O-H bend of the carboxylic acid also contribute signals in this complex region.[5]

Fingerprint Region (<1350 cm⁻¹)

The fingerprint region contains a wealth of structural information from complex vibrational modes, including C-O stretching, C-H bending, and ring deformations. Two key signals are of high diagnostic value here:

-

A strong band between 1320-1210 cm⁻¹ arising from the C-O stretching mode of the carboxylic acid, coupled with the O-H in-plane bend.[5]

-

A strong, sharp band between 860-800 cm⁻¹ resulting from the C-H out-of-plane ("oop") bending of the two adjacent hydrogen atoms on the 1,4-disubstituted (para) benzene ring.[8][12] The presence of this band is a powerful confirmation of the substitution pattern.

A broad, medium-intensity band from the out-of-plane O-H bend of the acid dimer is also expected around 950-910 cm⁻¹.[5]

Experimental Protocol: Acquiring the FTIR Spectrum

Obtaining a high-quality spectrum requires a standardized and validated procedure. Attenuated Total Reflectance (ATR) is a modern, widely used sampling technique that requires minimal sample preparation, making it ideal for solid powders.[13][14]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer, equipped with an ATR accessory (e.g., single-bounce diamond crystal).

-

Sample of this compound (finely powdered and dry).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment (atmosphere, instrument optics, and crystal) and is automatically subtracted from the sample spectrum to provide the true absorption profile of the compound.[3][15]

-

Sample Application: Place a small amount (typically 1-2 mg) of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[13]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000 to 600 cm⁻¹.[3]

-

Post-Acquisition Cleaning: After analysis, release the pressure, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2 to prevent cross-contamination.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature for its structural verification. The key identifying features are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the very strong conjugated C=O stretch (1710-1680 cm⁻¹), the aromatic C-H stretches above 3000 cm⁻¹, and a strong C-H out-of-plane bending band confirming the 1,4-disubstitution pattern (860-800 cm⁻¹). By following the validated ATR-FTIR protocol, researchers and analysts can reliably obtain a high-quality spectrum and confidently confirm the identity and integrity of this valuable heterocyclic compound.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Barth, A. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(44), 11345-11354. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-